![molecular formula C14H11ClF3NO B2429436 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1042519-03-8](/img/structure/B2429436.png)
4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . Its molecular formula is C14H11ClF3NO and has a molecular weight of 301.69 .
Synthesis Analysis
The synthesis of compounds similar to “4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol” often involves Pd-catalyzed coupling reactions . For instance, the chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol” consists of a phenol group with a chlorine atom and a trifluoromethyl group attached to the benzene ring . The exact structure can be viewed using specialized software .科学的研究の応用
Fluorescence Detection
4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol has been used in the development of fluorescence turn-on detection methods. A study by Liu et al. (2015) demonstrated its application in detecting cysteine with high sensitivity and selectivity, differentiating it from other amino acids like homocysteine and glutathione. This method was further applied to serum samples, showcasing its potential for biological sample analysis (Liu, Wang, Xiang, & Tong, 2015).
Antimicrobial and Antidiabetic Activities
Research by Rafique et al. (2022) explored the antimicrobial and antidiabetic properties of derivatives of 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol. Their study found broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, indicating potential therapeutic applications. Additionally, they conducted DNA interaction studies, suggesting possible anticancer properties (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Synthesis and Characterization
Pawar, Sakhare, and Arbad (2016) focused on synthesizing and characterizing metal complexes of 4-chloro-2-amino phenol derivatives. Their work included in vitro antibacterial and antifungal screening, providing a foundation for further exploring the compound's biological activity (Pawar, Sakhare, & Arbad, 2016).
Metal Complexes and Biological Activity
Palreddy et al. (2015) synthesized novel metal complexes of 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol and investigated their biological activities. The study included an examination of the interactions of these complexes with DNA and their antibacterial properties, demonstrating the compound's versatility in developing new metal-based therapeutic agents (Palreddy, Mohmed, Narsimha, Aparna, & Mariyam, 2015).
Corrosion Inhibition
Boughoues et al. (2020) studied the use of 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives as corrosion inhibitors. Their findings indicate that these compounds form a protective film on mild steel surfaces, effectively reducing corrosion in acidic environments. This research highlights the compound's potential in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Safety and Hazards
特性
IUPAC Name |
4-chloro-2-[[2-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-10-5-6-13(20)9(7-10)8-19-12-4-2-1-3-11(12)14(16,17)18/h1-7,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXZMLVFVZDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea](/img/structure/B2429353.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2429355.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2429357.png)
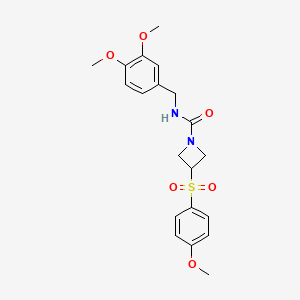
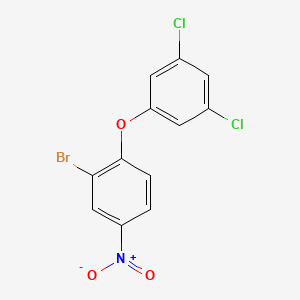


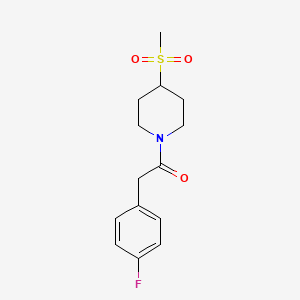
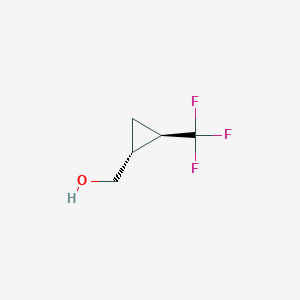
![1-(3,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2429370.png)
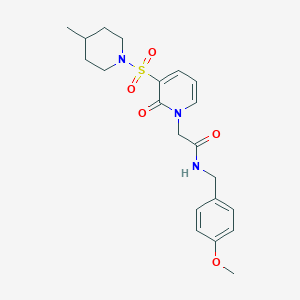
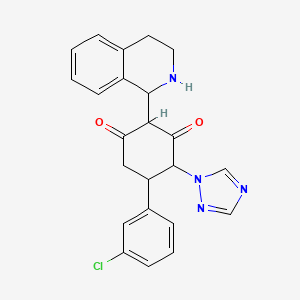
![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)
![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)